![molecular formula C9H13N3O B2434145 4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine CAS No. 1861604-57-0](/img/structure/B2434145.png)
4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” would consist of an azetidine ring attached to a pyrimidine ring via a single bond. The azetidine ring would have a methoxy group attached at the 3-position, and the pyrimidine ring would have a methyl group attached at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” are not known due to the lack of studies on this compound .
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
A study focused on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, exploring their analgesic and anti-inflammatory activities. These compounds were synthesized through several chemical reactions and characterized using spectroscopic methods. Some derivatives exhibited promising anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).
Herbicide Development
Another research effort led to the design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This compound was found to have significant herbicidal activity and a faster degradation rate in soil, making it a potential candidate for agricultural applications (Chen et al., 2009).
Antiviral Activity
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, revealed compounds with significant antiretroviral activity. This study highlighted the potential of certain pyrimidine derivatives in inhibiting retrovirus replication in cell culture, offering a pathway for developing new antiviral agents (Hocková et al., 2003).
Antimicrobial Agents
A novel synthesis approach was used to develop oxazolidinone antibacterial agents, U-100592 and U-100766, demonstrating broad-spectrum in vitro activity against various clinically important pathogens. These compounds, belonging to the oxazolidinone class, inhibit bacterial protein synthesis through a unique mechanism and show potential for treating infections caused by drug-resistant bacteria (Zurenko et al., 1996).
Future Directions
The future directions for “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” could involve further studies to determine its physical and chemical properties, synthesis methods, and potential applications. Azetidine derivatives have been studied for their potential as antitumor agents , so this could be a potential area of research for this compound.
properties
IUPAC Name |
4-(3-methoxyazetidin-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-10-4-3-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDSRLZISXVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.